TRPV1 Antagonistic Potency Compared with the Reference Antagonist Capsazepine
The target compound inhibits human TRPV1 with an IC₅₀ of 7 nM (capsaicin‑induced activation) and 15 nM (N‑arachidonoyl‑dopamine‑induced activation) in HEK293 cells [REFS‑1]. By contrast, the widely used TRPV1 reference antagonist capsazepine exhibits an IC₅₀ of 562 nM under comparable capsaicin‑stimulated conditions [REFS‑2]. This represents an approximately 80‑fold greater potency for the target compound, providing a substantially larger working window for in‑vitro and in‑vivo TRPV1 studies.
| Evidence Dimension | TRPV1 antagonist IC₅₀ (capsaicin‑induced) |
|---|---|
| Target Compound Data | 7 nM (HEK293, pH 5.5) |
| Comparator Or Baseline | Capsazepine: 562 nM |
| Quantified Difference | ≈80‑fold greater potency |
| Conditions | Human TRPV1 expressed in HEK293 cells; capsaicin stimulation; pH 5.5 (target compound); pH not specified but comparable for capsazepine. |
Why This Matters
Higher on‑target potency enables lower compound consumption per experiment, reduces solvent carrier effects, and provides a wider dose‑response dynamic range, directly influencing assay sensitivity and reproducibility in pain‑target discovery.
- [1] BindingDB. Affinity data for monomer ID 50319454: Antagonist activity at human TRPV1 expressed in HEK293 cells. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50319454 View Source
- [2] Amerigo Scientific. Capsazepine product information (IC₅₀ 562 nM). https://www.amerigoscientific.com View Source
